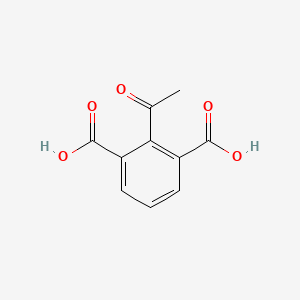

2-acetylisophthalic acid

Description

The exact mass of the compound this compound is 208.03717335 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-5(11)8-6(9(12)13)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMASXPRYFCKHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation

The amide group in N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide can undergo oxidation to form carboxylic acids. For instance, oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may convert the amide into a carboxylic acid derivative, though specific reaction conditions for this compound are not explicitly detailed in the literature. Structural analogs suggest that oxidation occurs under acidic or basic conditions, depending on the oxidizing agent .

Nucleophilic Substitution

The amide group’s nitrogen atom may participate in nucleophilic substitution reactions, where the amide bond is replaced by other nucleophiles (e.g., alcohols, amines). This reactivity is influenced by steric and electronic factors inherent to the benzodiazole ring .

Intermolecular Interactions

X-ray crystallography studies of analogous benzodiazole-amide compounds reveal crystal packing stabilized by hydrogen bonds (N–H···O, N–H···N) and π–π interactions. These interactions are critical for understanding the compound’s solid-state behavior and potential biological activity .

Spectroscopic Characterization

Q & A

Q. What strategies are effective for studying the reaction mechanisms involving this compound in complex systems?

- Methodological Answer : Employ isotopic labeling (e.g., ¹³C-acetyl groups) to track reaction pathways via NMR or MS. Computational modeling (DFT or MD simulations) can predict intermediates and transition states, validated experimentally using stopped-flow kinetics or in situ spectroscopy .

Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures.

- Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and quantify degradation via HPLC.

- pH-Dependent Stability : Perform kinetic studies in buffered solutions (pH 1–12) and identify degradation products using LC-MS .

Q. What advanced computational methods are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer : Combine QSAR modeling with molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., enzymes in metabolic pathways). Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity tests) and correlate results with electronic descriptors (HOMO-LUMO gaps, logP) .

Data Analysis and Interpretation

Q. How should researchers handle conflicting spectral data in structural elucidation?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to compare spectral datasets. Use consensus libraries (e.g., HMDB or PubChem) to identify outliers. For unresolved conflicts, collaborate with independent labs for blind validation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and assess goodness-of-fit (R², residual plots). For clustered data, apply mixed-effects models to account for variability .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?

- Methodological Answer : Adhere to the Beilstein Journal’s guidelines:

- Detailed Experimental Section : Specify equipment models, reagent suppliers, and reaction monitoring tools.

- Supporting Information : Provide raw spectral data (NMR, MS) and crystallographic files (CIF) .

Q. What frameworks exist for ethically managing data sharing and citation in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.